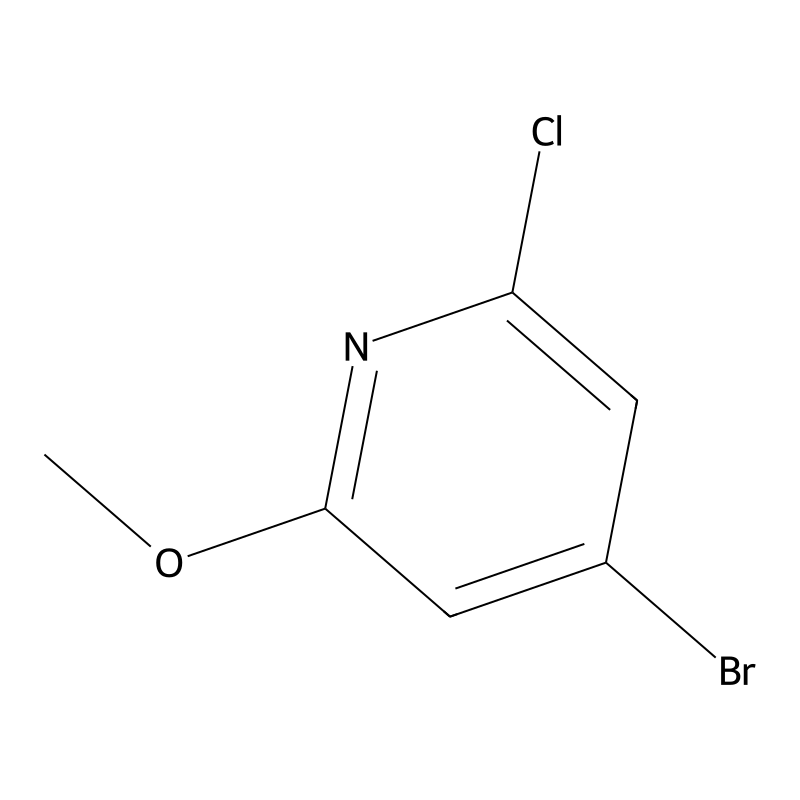

4-Bromo-2-chloro-6-methoxypyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Bromo-2-chloro-6-methoxypyridine (CAS 1196152-02-9) is a precisely functionalized heterocyclic building block engineered for multi-step pharmaceutical synthesis. Featuring three distinct functional handles—a highly reactive C4-bromine, a moderately reactive C2-chlorine, and a C6-methoxy group—this compound serves as a critical precursor in the development of complex active pharmaceutical ingredients (APIs) [1]. For procurement teams and process chemists, its primary commercial value lies in its built-in orthogonal reactivity. This differentiation eliminates the need for complex protecting group strategies or the statistical coupling mixtures commonly encountered with symmetrically halogenated pyridines, thereby streamlining downstream purification and scale-up operations.

Substituting 4-Bromo-2-chloro-6-methoxypyridine with cheaper, symmetrically halogenated analogs like 2,4-dichloro-6-methoxypyridine or 2,4-dibromo-6-methoxypyridine introduces severe process inefficiencies[1]. In palladium-catalyzed cross-coupling reactions, symmetrical dihalides lack sufficient electronic or steric differentiation between the 2- and 4-positions, resulting in statistical mixtures of mono-coupled, di-coupled, and unreacted starting materials. This lack of regiocontrol forces manufacturers to rely on intensive, solvent-heavy chromatographic separations, drastically reducing overall yield and increasing batch-to-batch variability. Procurement of the precisely differentiated bromo-chloro analog ensures strict regioselectivity, directly lowering downstream purification costs and accelerating manufacturing timelines.

Regioselective Yield in Primary Suzuki-Miyaura Mono-Coupling

In standard palladium-catalyzed Suzuki-Miyaura cross-coupling conditions targeting the C4 position, 4-Bromo-2-chloro-6-methoxypyridine exhibits strict regioselectivity due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond [1]. When subjected to 1.0 equivalent of an aryl boronic acid at mild temperatures, the target compound yields >95% of the C4-mono-coupled product. In contrast, attempting the same mono-coupling with 2,4-dibromo-6-methoxypyridine yields a complex mixture, typically capping the desired mono-coupled yield at ~50-60% alongside significant di-coupled byproducts.

| Evidence Dimension | C4-Mono-Coupled Product Yield |

| Target Compound Data | >95% yield (exclusive C4 coupling) |

| Comparator Or Baseline | 2,4-dibromo-6-methoxypyridine (~50-60% yield with di-coupled impurities) |

| Quantified Difference | >35% absolute yield improvement and elimination of di-coupled byproducts |

| Conditions | 1.0 eq aryl boronic acid, Pd(PPh3)4, mild base, 25-50 °C |

Eliminates the need for costly chromatographic separation of di-coupled byproducts, making it highly advantageous for scalable API manufacturing.

C2-Chlorine Stability During Sequential Functionalization

The strategic placement of the C2-chlorine ensures it remains chemically inert during the primary functionalization of the C4-bromine [1]. Analytical monitoring of the primary coupling step shows <2% cleavage or reaction at the C2-Cl position when using standard Pd catalysts. Once the C4 position is functionalized, the C2-chlorine can then be activated at higher temperatures or via nucleophilic aromatic substitution (SNAr). A comparator like 4-bromo-2-fluoropyridine, while highly reactive in SNAr, is often too labile, leading to premature displacement and side reactions during the initial C4 coupling step.

| Evidence Dimension | C2-Halogen Retention During C4-Coupling |

| Target Compound Data | >98% retention of C2-Cl |

| Comparator Or Baseline | 4-bromo-2-fluoropyridine (<85% retention, premature SNAr side reactions) |

| Quantified Difference | >13% improvement in intermediate stability |

| Conditions | Standard Pd-catalyzed cross-coupling conditions (C4-targeted), mild base, protic/aprotic solvent mixtures |

Ensures high-fidelity stepwise synthesis, allowing procurement teams to source a single reliable starting material for complex bi-functionalized pyridine derivatives.

Late-Stage Deprotection to 2-Pyridone/6-Pyridone Architectures

The C6-methoxy group in 4-Bromo-2-chloro-6-methoxypyridine serves a dual purpose: it modulates the electronic density of the ring to facilitate initial couplings and acts as a stable masked carbonyl [1]. Following the functionalization of the C2 and C4 positions, the methoxy group can be quantitatively cleaved using reagents like TMSI or HBr/AcOH to yield the corresponding highly substituted pyridone. Compared to direct functionalization of a pre-formed pyridone core—which often suffers from poor solubility and competing N-alkylation (typically resulting in <60% desired O-alkyl/N-alkyl ratios)—this masked approach ensures complete atom-specific functionalization before unmasking.

| Evidence Dimension | Regiocontrol in Substituted Pyridone Synthesis |

| Target Compound Data | 100% regiocontrol (via late-stage O-demethylation) |

| Comparator Or Baseline | Direct functionalization of intact pyridone cores (<60% selectivity due to N- vs O-competing reactivity) |

| Quantified Difference | >40% improvement in target regiocontrol |

| Conditions | TMSI or HBr/AcOH mediated demethylation vs direct electrophilic substitution on pyridone |

Provides a reliable, high-yielding synthetic route to heavily substituted pyridone APIs without the solubility and selectivity bottlenecks of handling free pyridones.

Sequential Cross-Coupling for Kinase Inhibitor Discovery

Leveraging the orthogonal Br/Cl reactivity to rapidly synthesize libraries of 2,4-disubstituted pyridines, which are ubiquitous motifs in modern kinase inhibitors, without the bottleneck of intermediate purification [1].

Scale-Up Manufacturing of Pyridone-Based APIs

Utilizing the C6-methoxy group as a stable protecting group during harsh early-stage couplings, followed by late-stage demethylation to reveal the active pyridone pharmacophore without N-alkylation impurities [1].

SNAr-Driven Library Generation

Using the retained C2-chlorine (post C4-coupling) as a reliable electrophilic center for nucleophilic aromatic substitution with diverse primary and secondary amines to generate targeted therapeutic candidates [1].

XLogP3

Wikipedia

Explore Compound Types